(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride
Description
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride is a tertiary amine hydrochloride salt characterized by a branched alkyl chain (2-methylbutyl), an ethyl group, and a 2-aminoethyl moiety. Its molecular formula is C₉H₂₃Cl₂N₂, with a molecular weight of 254.20 g/mol. The dihydrochloride form enhances water solubility, making it suitable for applications in pharmaceutical synthesis or biochemical research where polar solvents are preferred .
Properties
IUPAC Name |
N'-ethyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2.2ClH/c1-4-9(3)8-11(5-2)7-6-10;;/h9H,4-8,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUOBLFLTZBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN(CC)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride involves several steps. One common method includes the reaction of 2-methylbutylamine with ethylene oxide, followed by the addition of ethylamine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Scientific Research Applications
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of surfactants, resins, and dyes, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of alkyl-substituted amine dihydrochlorides. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride | Ethyl, 2-methylbutyl, and 2-aminoethyl substituents | C₉H₂₃Cl₂N₂ | 254.20 | High solubility in water; potential for drug intermediate synthesis | |
| (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride | Ethyl, 2-ethylbutyl (longer alkyl chain), and 2-aminoethyl substituents | C₁₀H₂₅Cl₂N₂ | 268.23 | Increased lipophilicity due to longer alkyl chain; possible delayed metabolism | |
| Ethyl(3-methylbutan-2-yl)amine hydrochloride | Ethyl and 3-methylbutan-2-yl groups; lacks aminoethyl moiety | C₇H₁₈ClN | 175.68 | Reduced polarity; limited utility in aqueous systems | |
| (2S)-1-aminopropan-2-ylamine dihydrochloride | Fluorinated ethyl group and stereospecific aminopropan-2-yl substituent | C₅H₁₄Cl₂F₂N₂ | 235.09 | Enhanced metabolic stability due to fluorine; chiral center enables enantioselective applications | |
| 4-(2-Aminoethyl)piperidine dihydrochloride | Piperidine ring with 2-aminoethyl group | C₇H₁₇Cl₂N₂ | 223.13 | Rigid cyclic structure; potential for receptor-targeted drug design |
Key Observations:
Alkyl Chain Variations: The 2-methylbutyl group in the target compound provides moderate lipophilicity compared to the 2-ethylbutyl analog (Table 1). Longer alkyl chains, as in the latter, may enhance membrane permeability but reduce aqueous solubility .
Functional Group Modifications: Fluorination in (2S)-1-aminopropan-2-ylamine dihydrochloride introduces metabolic resistance and electronic effects, which are absent in non-fluorinated analogs .
Chirality: Compounds like (2S)-1-aminopropan-2-ylamine dihydrochloride exhibit stereochemistry, enabling enantiomer-specific interactions in drug-receptor systems .
Biological Activity
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride, a compound with potential applications in pharmacology and biochemistry, is an aliphatic amine known for its biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on the existing literature.
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 195.15 g/mol
- Structure : The compound consists of an amino group attached to a branched alkyl chain, which enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. It may influence neurotransmitter systems and cellular signaling pathways.
Target Interactions
- Receptor Binding : The compound may act as a ligand for certain neurotransmitter receptors, potentially modulating their activity.
- Enzyme Modulation : It has been suggested that this compound could inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
This compound has demonstrated diverse biochemical properties, including:
- Cell Signaling : Influences pathways related to cell growth and differentiation.
- Gene Expression : Modulates the expression of genes involved in stress responses and metabolic regulation.
- Metabolic Pathways : Interacts with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
In Vitro Studies
Research has shown that this compound can significantly affect cell lines in vitro. For example:
- Cell Viability Assays : Studies have indicated that varying concentrations can either promote or inhibit cell survival depending on the exposure time and dosage.
- Apoptosis Induction : At higher concentrations, the compound has been linked to increased apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
In Vivo Studies
Animal model studies have provided insights into the pharmacodynamics of this compound:
- Dosage Effects : Low doses may have minimal effects, while moderate to high doses lead to significant physiological changes, including alterations in behavior and metabolic rates.
- Toxicity Assessment : Toxicological evaluations indicate that while the compound is generally safe at low doses, higher concentrations can lead to adverse effects such as hepatotoxicity.
Case Studies
- Neuropharmacological Effects : A study on rodents demonstrated that administration of this compound resulted in enhanced cognitive function and increased levels of certain neurotransmitters, indicating potential use in treating cognitive disorders.
- Anti-inflammatory Activity : In a model of induced inflammation, this compound showed significant reduction in inflammatory markers, suggesting its utility in developing anti-inflammatory therapies.
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
